1-Chloro-3,5-bis(trifluoromethylsulfonyl)benzene
Overview
Description
1-Chloro-3,5-bis(trifluoromethylsulfonyl)benzene is a chemical compound known for its unique structure and properties It is characterized by the presence of a chlorine atom and two trifluoromethylsulfonyl groups attached to a benzene ring
Scientific Research Applications
1-Chloro-3,5-bis(trifluoromethylsulfonyl)benzene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new materials and catalysts.
Biology: Researchers explore its potential as a biochemical probe due to its reactivity and ability to interact with biological molecules.
Medicine: It is investigated for its potential therapeutic properties, including its role in drug development and as a precursor for pharmaceutical compounds.
Preparation Methods
The synthesis of 1-Chloro-3,5-bis(trifluoromethylsulfonyl)benzene typically involves the introduction of trifluoromethylsulfonyl groups to a chlorobenzene derivative. One common method includes the reaction of chlorobenzene with trifluoromethanesulfonic anhydride in the presence of a catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to achieve high yields and consistent quality.
Chemical Reactions Analysis
1-Chloro-3,5-bis(trifluoromethylsulfonyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The trifluoromethylsulfonyl groups can participate in redox reactions, altering the oxidation state of the compound.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds, forming more complex structures.
Common reagents used in these reactions include strong bases, reducing agents, and coupling catalysts. The major products formed depend on the specific reaction conditions and the reagents used .
Mechanism of Action
The mechanism of action of 1-Chloro-3,5-bis(trifluoromethylsulfonyl)benzene involves its interaction with molecular targets through its reactive functional groups. The trifluoromethylsulfonyl groups can form strong bonds with various substrates, influencing the compound’s reactivity and stability. These interactions can modulate biochemical pathways and molecular processes, making it a valuable tool in research .
Comparison with Similar Compounds
1-Chloro-3,5-bis(trifluoromethylsulfonyl)benzene can be compared with other similar compounds, such as:
3,5-Bis(trifluoromethyl)benzenesulfonyl chloride: Similar in structure but lacks the chlorine atom, affecting its reactivity and applications.
N-Phenyl-bis(trifluoromethanesulfonimide): Contains a phenyl group instead of a chlorine atom, leading to different chemical properties and uses.
Trifluoromethanesulfonimide: A simpler structure with different reactivity and applications in various fields.
Properties
IUPAC Name |
1-chloro-3,5-bis(trifluoromethylsulfonyl)benzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClF6O4S2/c9-4-1-5(20(16,17)7(10,11)12)3-6(2-4)21(18,19)8(13,14)15/h1-3H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEYZUVOZHBJDNN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1S(=O)(=O)C(F)(F)F)Cl)S(=O)(=O)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClF6O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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